2-(3-Hydroxybutanoylamino)-ethylamine
Description
2-(3-Hydroxybutanoylamino)-ethylamine is an ethylamine derivative featuring a 3-hydroxybutanoyl amide substituent. Its structure comprises a two-carbon ethylamine backbone (NH₂-CH₂-CH₂-) linked to a 3-hydroxybutanoyl group (-NH-CO-CH₂-CH(OH)-CH₃).
Properties
Molecular Formula |
C6H14N2O2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
N-(2-aminoethyl)-3-hydroxybutanamide |
InChI |
InChI=1S/C6H14N2O2/c1-5(9)4-6(10)8-3-2-7/h5,9H,2-4,7H2,1H3,(H,8,10) |
InChI Key |
DUEQADXYBWOEGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)NCCN)O |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride)
- Structure : Ethylamine linked to a 3,4-dihydroxyphenyl group (catechol moiety) .
- Key Differences: Functional Groups: Dopamine has a catechol ring (two -OH groups), while 2-(3-Hydroxybutanoylamino)-ethylamine has an amide-linked hydroxybutanoyl chain. Bioactivity: Dopamine is a neurotransmitter with polar, redox-active properties due to its catechol group. The hydroxybutanoyl amide in the target compound may reduce redox reactivity but enhance stability in physiological environments.
2-(4-Hydroxyphenyl)ethylamine
2-(Methylthio)ethylamine
- Structure : Ethylamine with a methylthio (-SCH₃) group .
- Key Differences: Polarity: The thioether group is less polar than the hydroxybutanoyl amide, reducing water solubility. Reactivity: Thioethers participate in nucleophilic reactions, whereas the amide group is more inert.
- Market Data : Used in agrochemicals and pharmaceuticals; the target compound’s amide may broaden its utility in specialty chemicals .
2-(tert-Butyloxy)-ethylamine Hydrochloride
- Structure : Ethylamine with a bulky tert-butyloxy (-O-tBu) group .
- Key Differences: Steric Effects: The tert-butyloxy group introduces steric hindrance, unlike the linear hydroxybutanoyl chain. Stability: The ether linkage is hydrolytically stable under basic conditions, whereas the amide may undergo slower hydrolysis.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings
- Conformational Effects: Substituents like fluorine or hydroxy groups significantly alter ethylamine conformation and interaction profiles . The hydroxybutanoyl amide in the target compound may similarly influence its molecular geometry and binding affinity.
- Synthetic Pathways : Ethylamine derivatives are often synthesized via condensation or heterocyclic reactions (e.g., PPA-mediated cyclization) , suggesting possible routes for the target compound’s preparation.
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